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Compound of Interest

Compound Name: Gadolinium--nickel (1/5)

Cat. No.: B15489513

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing
first-principles calculations, specifically Density Functional Theory (DFT), to predict the
fundamental properties of the intermetallic compound Gadolinium Pentanickel (GdNi5). This
material is of significant interest for various applications, including magnetic refrigeration and
hydrogen storage.

Data Presentation

The following tables summarize quantitative data for GANi5 obtained from first-principles
calculations. These values serve as benchmarks for computational studies and provide insights

into the material's behavior.

Table 1: Structural Properties of GANi5
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Property

Calculated Value

Experimental Value

Crystal Structure

Hexagonal

Hexagonal

Space Group

P6/mmm (No. 191)

P6/mmm (No. 191)

Lattice Parameter 'a’ (A) 4.881[1] 4.898[2]
Lattice Parameter 'c' (A) 3.946][1] 3.971[2]
c/a Ratio 0.808 0.811
Unit Cell Volume (A3) 82.89 84.33

Table 2: Electronic and Magnetic Properties of GANi5

Property Calculated Value
Band Gap Metallic

Density of States at Fermi Level (states/eV/f.u.) ~14

Total Magnetic Moment (uB/f.u.) 6.2[3]

Gd Magnetic Moment (uB) 7.24[2]

Ni (2c) Magnetic Moment (uB) -0.12[2]

Ni (3g) Magnetic Moment (uB) -0.20[2]

Table 3: Thermodynamic and Mechanical Properties of GANi5

Property Calculated Value
Formation Energy (eV/atom) -0.35

Bulk Modulus (GPa) 165

Shear Modulus (GPa) 78

Young's Modulus (GPa) 205

Poisson's Ratio 0.31
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Experimental Protocols

Protocol 1: First-Principles Calculation of Structural and
Electronic Properties of GdNi5 using DFT

This protocol outlines the key steps for performing a standard DFT calculation to determine the

ground state structural and electronic properties of GANI5.

. Crystal Structure Definition:

Define the crystal structure of GdNI5, which has a hexagonal CaCu5-type structure with
space group P6/mmm (No. 191).

The atomic positions are:

Gd at Wyckoff position 1a: (0, 0, 0)

Ni at Wyckoff position 2c: (1/3, 2/3, 0) and (2/3, 1/3, 0)

Ni at Wyckoff position 3g: (1/2, 0, 1/2), (0, 1/2, 1/2), and (1/2, 1/2, 1/2)

. Computational Method Selection:

Employ a plane-wave DFT code such as VASP (Vienna Ab initio Simulation Package),
Quantum ESPRESSO, or CASTEP.

Choose the exchange-correlation functional. The Generalized Gradient Approximation (GGA)
in the Perdew-Burke-Ernzerhof (PBE) formulation is a common starting point for intermetallic
systems.

Due to the presence of the rare-earth element Gadolinium with its localized 4f electrons, the
LSDA+U or GGA+U method is often necessary to correctly describe the electronic structure
and magnetic properties.[1][4][5]

. Input Parameter Specification:

Pseudopotentials: Use appropriate pseudopotentials for Gd and Ni. For Gd, a
pseudopotential that treats the 4f electrons as valence states is crucial for magnetic
calculations.

Energy Cutoff (ENCUT): Perform convergence tests to determine a suitable plane-wave
kinetic energy cutoff. A typical starting point for intermetallics is 400-500 eV. The energy
should be converged to within 1-2 meV/atom.

k-point Mesh: Generate a Monkhorst-Pack k-point mesh for sampling the Brillouin zone. For
a hexagonal cell, a gamma-centered grid is often preferred. A convergence test should be
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performed to ensure the total energy is converged. A mesh of 8x8x10 or denser is a
reasonable starting point.

Smearing: Use a smearing method, such as the Methfessel-Paxton or Gaussian smearing,
with a small smearing width (e.g., 0.1-0.2 eV) to aid convergence, especially for metallic
systems.

. Geometry Optimization:

Perform a full relaxation of the lattice parameters and ionic positions to find the ground state
structure.

Set the convergence criteria for the electronic self-consistent field (SCF) loop (e.g., 1076 eV)
and the ionic relaxation loop (e.qg., forces on each atom less than 0.01 eV/A).

. Post-processing and Analysis:

Structural Properties: Extract the optimized lattice parameters and atomic positions.
Electronic Properties: From a static self-consistent calculation on the optimized structure,
calculate and analyze the electronic band structure and the density of states (DOS). The
projected DOS (pDOS) can be used to understand the contribution of different orbitals and
elements to the electronic states.

Protocol 2: LSDA+U/GGA+U Calculation for Magnetic
Properties of GdNi5

This protocol details the specifics of performing a DFT+U calculation to accurately capture the

magnetic properties of GANI5.

1

2

. Initial Setup (as in Protocol 1):

Follow steps 1-3 of Protocol 1.

. Hubbard U Parameter:

The Hubbard U parameter is an empirical correction to account for the strong on-site
Coulomb interaction of the localized Gd 4f electrons.

A typical effective U value (U_eff = U - J) for Gd in intermetallics ranges from 4 to 8 eV. The
value can be chosen based on literature for similar compounds or determined from first-
principles calculations using methods like the linear response approach.[1][4][5]
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Apply the U correction to the Gd f-orbitals in the input file of the DFT code.
. Magnetic Configuration:

Initialize the calculation with a ferromagnetic (FM) or ferrimagnetic (FiM) ordering. For
GdNi5, a ferrimagnetic alignment between the Gd and Ni magnetic moments is expected.
Set the initial magnetic moments for the Gd and Ni atoms in the input file. For Gd, a starting
moment close to its atomic value (e.g., 7 uB) is a good choice. For Ni, smaller initial
moments can be used.

. Self-Consistent Field (SCF) Calculation:

Perform a spin-polarized SCF calculation.
Ensure convergence of the total energy and the magnetic moments.

. Analysis of Magnetic Properties:

Extract the total magnetic moment per formula unit.

Analyze the site-projected magnetic moments on each Gd and Ni atom to understand the
magnetic coupling.

The spin-polarized density of states will show the exchange splitting of the electronic states,
providing further insight into the magnetic behavior.

Visualizations
Workflow for First-Principles Prediction of GdNIi5
Properties
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Caption: Workflow for predicting GdNi5 properties using first-principles calculations.

Logical Relationship: From Calculation to Experimental
Validation
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Experimental Validation
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Caption: Logical relationship between calculated properties and experimental validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

+ 1. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b15489513?utm_src=pdf-body-img
https://www.benchchem.com/product/b15489513?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/235469784_Electronic_structure_of_rare-earth_nitrides_using_the_LSDA_U_approach_Importance_of_allowing_4f_orbitals_to_break_the_cubic_crystal_symmetry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15489513?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e 2.researchgate.net [researchgate.net]
» 3. researchgate.net [researchgate.net]
e 4. journals.aps.org [journals.aps.org]

e 5. mcc.illinois.edu [mcc.illinois.edu]

 To cite this document: BenchChem. [First-Principles Calculations for Predicting GdNi5
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[https://www.benchchem.com/product/b1548951 3#first-principles-calculations-for-predicting-
gdni5-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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